![molecular formula C14H10ClN B182010 4-Chloro-2-methylbenzo[h]quinoline CAS No. 61773-04-4](/img/structure/B182010.png)
4-Chloro-2-methylbenzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylbenzo[h]quinoline is a chemical compound that belongs to the family of benzoquinoline derivatives. It is a heterocyclic aromatic compound that contains a quinoline ring with a chlorine and a methyl group attached to it. This compound has gained significant attention in scientific research due to its diverse biological activities, including anticancer, antiviral, and antitumor properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methylbenzo[h]quinoline is complex and involves multiple pathways. It acts by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. It induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptors. Additionally, it inhibits the activity of various kinases, such as PI3K/Akt and MAPK, which are involved in cancer cell survival and proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Chloro-2-methylbenzo[h]quinoline are diverse and depend on the specific biological activity being studied. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It also inhibits the activity of various enzymes, such as topoisomerase and telomerase, which are involved in DNA replication and cell proliferation. Moreover, it inhibits the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Chloro-2-methylbenzo[h]quinoline is its potent biological activity against cancer and viral infections. It has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical settings.
Orientations Futures
There are several future directions for research on 4-Chloro-2-methylbenzo[h]quinoline. One of the major areas of focus is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, there is a need for further studies to elucidate the specific mechanisms of action of this compound and its potential interactions with other drugs. Moreover, there is a need for preclinical and clinical studies to evaluate its safety and efficacy in humans. Finally, there is a need for the development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-methylbenzo[h]quinoline can be achieved through various methods. One of the most commonly used methods is the Friedlander synthesis. This method involves the reaction of aniline with a ketone or aldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinoline ring. The introduction of the chlorine and methyl group can be achieved through various functionalization reactions.
Applications De Recherche Scientifique
4-Chloro-2-methylbenzo[h]quinoline has been extensively studied for its diverse biological activities. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess antiviral activity against HIV and hepatitis B virus. It inhibits viral replication by targeting viral enzymes and inhibiting viral DNA synthesis. Moreover, it has been shown to possess antitumor activity by inhibiting angiogenesis and metastasis.
Propriétés
Numéro CAS |
61773-04-4 |
|---|---|
Nom du produit |
4-Chloro-2-methylbenzo[h]quinoline |
Formule moléculaire |
C14H10ClN |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
4-chloro-2-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3 |
Clé InChI |
QKNAHWOMKABMNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)Cl |
SMILES canonique |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)Cl |
Solubilité |
0.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)
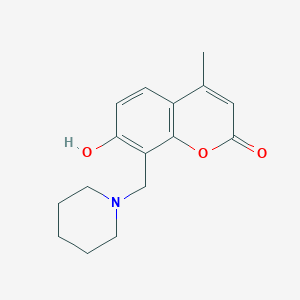
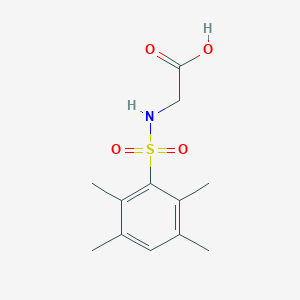
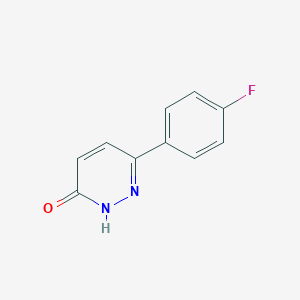
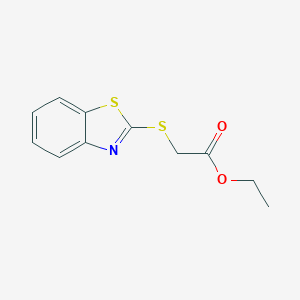
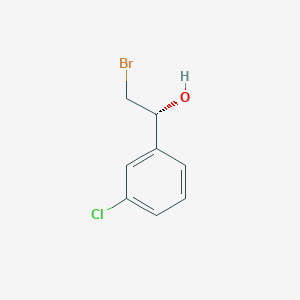
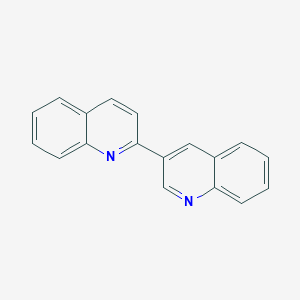
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

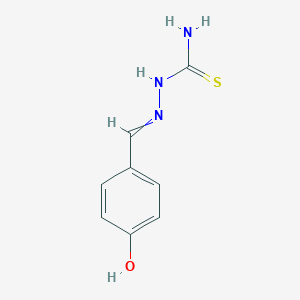
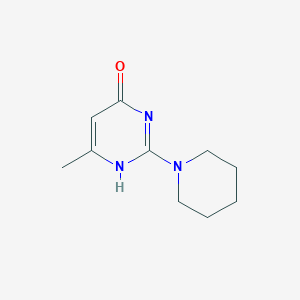
![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
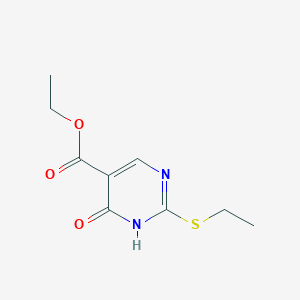
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)